

Derivatisierung der Hydroxylgruppe von N-Boc-Ethanolamin: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl ethyl(2-hydroxyethyl)carbamate*

Cat. No.: B136270

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift bietet detaillierte Protokolle und technische Anleitungen zur chemischen Modifikation (Derivatisierung) der primären Hydroxylgruppe von N-Boc-Ethanolamin. N-(tert-Butoxycarbonyl)ethanolamin ist ein wertvolles bifunktionelles Molekül, das in der organischen Synthese und der medizinischen Chemie breite Anwendung findet. Die selektive Derivatisierung seiner Hydroxylgruppe ermöglicht die Einführung verschiedener funktioneller Gruppen und ist ein entscheidender Schritt bei der Synthese von pharmazeutischen Wirkstoffen, Linkern für Antikörper-Wirkstoff-Konjugate (ADCs) und anderen komplexen Molekülen.

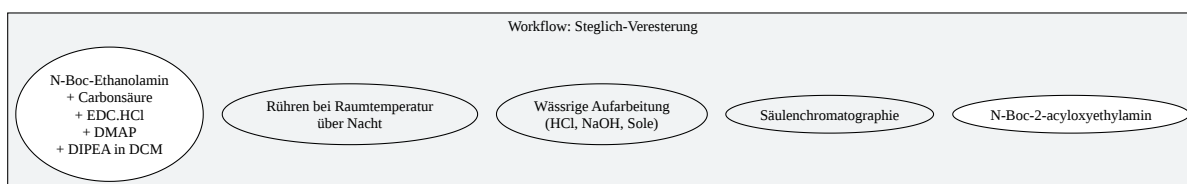
Die hier vorgestellten Protokolle umfassen gängige und robuste Methoden wie die O-Acylierung, O-Alkylierung (Williamson-Ethersynthese) und die Mitsunobu-Reaktion. Jedes Protokoll wird durch quantitative Daten, detaillierte experimentelle Verfahren und schematische Darstellungen unterstützt, um eine erfolgreiche Umsetzung im Labor zu gewährleisten.

O-Acylierung der Hydroxylgruppe

Die O-Acylierung ist eine fundamentale Transformation zur Einführung einer Esterfunktion. Diese Methode wird häufig genutzt, um die Hydroxylgruppe zu schützen oder um die pharmakokinetischen Eigenschaften eines Moleküls zu modifizieren.

Steglich-Veresterung mit EDC-Kopplung

Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Esterbindungen unter Verwendung eines Carbodiimid-Kopplungsreagenzes wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin). [\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Experimentelles Protokoll: Synthese von 2-((tert-Butoxycarbonyl)amino)ethylbenzoat[\[1\]](#)

- Reagenzien und Materialien:
 - N-Boc-Ethanolamin (10 g, 62 mmol)
 - Benzoesäure (8,5 g, 70 mmol)
 - EDC.HCl (15 g, 78 mmol)
 - Diisopropylethylamin (DIPEA) (24 g, 125 mmol)
 - 4-(Dimethylamino)pyridin (DMAP) (0,76 g, 6,2 mmol)
 - Dichlormethan (DCM) (50 mL)
 - 1 M Salzsäure (HCl)

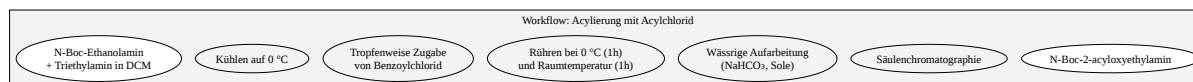
- 2 M Natriumhydroxid (NaOH)
- Gesättigte Natriumchloridlösung (Sole)
- Wasserfreies Natriumsulfat
- Durchführung:
 - In einem 250-mL-Rundkolben werden N-Boc-Ethanolamin, Benzoesäure, EDC.HCl, DIPEA und DMAP in DCM gelöst.
 - Die resultierende gelbe Lösung wird über Nacht bei Raumtemperatur gerührt.
 - Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
 - Nach vollständiger Umsetzung wird die Reaktionsmischung nacheinander mit 1 M HCl (3 x 50 mL), 2 M NaOH (3 x 50 mL) und Sole (1 x 50 mL) gewaschen.
 - Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
 - Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Laufmittel: Hexan/Ethylacetat = 3:1 bis 1:1) gereinigt.

Produkt	Ausbeute	Schmelzpunkt
2-((tert-Butoxycarbonyl)amino)ethylbenzoesäure	77%	Fester Stoff

Tabelle 1: Zusammenfassung der quantitativen Daten für die Steglich-Veresterung.

Acylierung mit Acylchloriden

Eine alternative und oft schnellere Methode ist die Reaktion mit einem Acylchlorid in Gegenwart einer organischen Base wie Triethylamin (TEA), die den entstehenden Chlorwasserstoff neutralisiert.^[1]



[Click to download full resolution via product page](#)

Experimentelles Protokoll: Synthese von 2-((tert-Butoxycarbonyl)amino)ethylbenzoat^[1]

- Reagenzien und Materialien:
 - N-Boc-Ethanolamin (3,2 g, 20 mmol)
 - Triethylamin (3,0 g, 30 mmol)
 - Benzoylchlorid (3,1 g, 22 mmol)
 - Dichlormethan (DCM) (40 mL)
 - Gesättigte Natriumbicarbonatlösung (NaHCO₃)
 - Gesättigte Natriumchloridlösung (Sole)
 - Wasserfreies Natriumsulfat
- Durchführung:
 - N-Boc-Ethanolamin und Triethylamin werden in einem 250-mL-Rundkolben in DCM gelöst.
 - Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
 - Benzoylchlorid wird langsam zur gekühlten Lösung getropft.
 - Nach der Zugabe wird die Mischung für 1 Stunde bei 0 °C und anschließend für eine weitere Stunde bei Raumtemperatur gerührt.

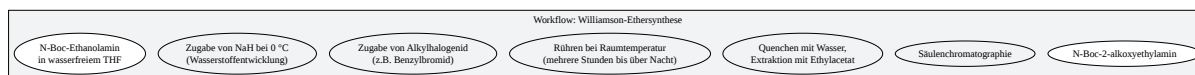
- Die Reaktionsmischung wird mit gesättigter NaHCO_3 -Lösung (1 x 40 mL) und Sole (1 x 40 mL) gewaschen.
- Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
- Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel (Laufmittel: Hexan/Ethylacetat = 3:1 bis 1:1) gereinigt.

Produkt	Ausbeute	Schmelzpunkt
2-((tert-Butoxycarbonyl)amino)ethylbenzozat	80%	Fester Stoff

Tabelle 2: Zusammenfassung der quantitativen Daten für die Acylierung mit Benzoylchlorid.

O-Alkylierung (Williamson-Ethersynthese)

Die Williamson-Ethersynthese ist eine klassische und weit verbreitete Methode zur Herstellung von Ethern. Dabei wird der Alkohol zunächst mit einer starken Base deprotoniert, um ein Alkoholat zu bilden, das dann in einer nukleophilen Substitutionsreaktion ($\text{S}_{\text{N}}2$) mit einem Alkylhalogenid reagiert.^{[3][4][5]}



[Click to download full resolution via product page](#)

Experimentelles Protokoll: Synthese von tert-Butyl-(2-(benzyloxy)ethyl)carbammat
(Beispielhaftes Protokoll)

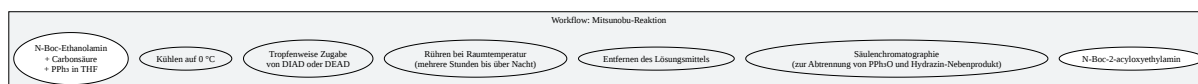
- Reagenzien und Materialien:
 - N-Boc-Ethanolamin (1,61 g, 10 mmol)
 - Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl (0,48 g, 12 mmol)
 - Benzylbromid (1,88 g, 11 mmol)
 - Wasserfreies Tetrahydrofuran (THF) (50 mL)
 - Gesättigte Ammoniumchloridlösung (NH₄Cl)
 - Ethylacetat
 - Gesättigte Natriumchloridlösung (Sole)
 - Wasserfreies Magnesiumsulfat
- Durchführung:
 - In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird N-Boc-Ethanolamin in wasserfreiem THF gelöst und auf 0 °C gekühlt.
 - Natriumhydrid wird portionsweise zugegeben. Die Mischung wird bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört (ca. 30 Minuten).
 - Benzylbromid wird langsam zugetropft.
 - Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt.
 - Die Reaktion wird vorsichtig durch Zugabe von gesättigter NH₄Cl-Lösung gequencht.
 - Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und im Vakuum eingeeengt.
 - Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt.

Produkt	Ausbeute
tert-Butyl-(2-(benzyloxy)ethyl)carbamate	>85% (typisch)

Tabelle 3: Erwartete Daten für die Williamson-Ethersynthese.

Mitsunobu-Reaktion

Die Mitsunobu-Reaktion ermöglicht die Umwandlung von Alkoholen in eine Vielzahl von funktionellen Gruppen, einschließlich Estern, unter milden, neutralen Bedingungen.[6][7][8][9] Sie ist besonders nützlich für sterisch gehinderte Alkohole oder wenn eine Inversion der Stereochemie an einem chiralen Zentrum erforderlich ist. Die Reaktion verwendet typischerweise Triphenylphosphin (PPh_3) und ein Azodicarboxylat wie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD).[8][9]



[Click to download full resolution via product page](#)

Experimentelles Protokoll: Synthese von Estern mittels Mitsunobu-Reaktion (Allgemeines Protokoll)[10][11]

- Reagenzien und Materialien:
 - N-Boc-Ethanolamin (1,0 Äq.)
 - Carbonsäure (oder ein anderes Nukleophil wie ein Phenol) (1,2 Äq.)
 - Triphenylphosphin (PPh_3) (1,5 Äq.)

- Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD) (1,5 Äq.)
- Wasserfreies Tetrahydrofuran (THF)
- Durchführung:
 - In einem trockenen, mit Inertgas gespülten Kolben werden N-Boc-Ethanolamin, die Carbonsäure und Triphenylphosphin in wasserfreiem THF gelöst.
 - Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.
 - DIAD oder DEAD wird langsam zur gerührten Lösung getropft, wobei die Temperatur unter 5 °C gehalten wird.
 - Nach der Zugabe wird das Eisbad entfernt, und die Reaktionsmischung wird für 6-24 Stunden bei Raumtemperatur gerührt.
 - Der Reaktionsfortschritt wird mittels DC überwacht.
 - Nach vollständiger Umsetzung wird das Lösungsmittel im Vakuum entfernt.
 - Das Rohprodukt wird direkt auf eine Kieselgelsäule aufgetragen und chromatographisch gereinigt, um das gewünschte Esterprodukt von den Nebenprodukten (Triphenylphosphinoxid und das Hydrazin-Derivat) zu trennen.

Reaktionstyp	Nukleophil	Typische Ausbeute
Esterbildung	Carbonsäure	70-95%
Etherbildung	Phenol	60-90%

Tabelle 4: Typische Ausbeuten für die Mitsunobu-Reaktion.

Zusammenfassung der Methoden

Die Wahl der geeigneten Derivatisierungsmethode hängt von der Zielstruktur, der Verfügbarkeit der Reagenzien und der Kompatibilität mit anderen funktionellen Gruppen im Molekül ab.

Methode	Reaktionsklasse	Hauptreagenzien	Vorteile	Nachteile
Steglich-Veresterung	O-Acylierung	Carbonsäure, EDC, DMAP	Milde Bedingungen, hohe Ausbeuten	Entfernung des Harnstoff-Nebenprodukts kann schwierig sein
Acylierung mit Acylchlorid	O-Acylierung	Acylchlorid, Base (z.B. TEA)	Schnelle Reaktion, hohe Reaktivität	Acylchloride sind oft feuchtigkeitsempfindlich
Williamson-Ethersynthese	O-Alkylierung	Starke Base (z.B. NaH), Alkylhalogenid	Robuste und vielseitige Methode für Ether	Erfordert wasserfreie Bedingungen, starke Base
Mitsunobu-Reaktion	O-Acylierung / O-Alkylierung	PPh ₃ , DIAD/DEAD, Nukleophil	Sehr milde, neutrale Bedingungen, Inversion der Konfiguration	Schlechte Atomökonomie, aufwendige Reinigung

Tabelle 5: Vergleichende Übersicht der Derivatisierungsmethoden.

Diese Applikationsschrift soll als umfassende Ressource für die erfolgreiche Derivatisierung von N-Boc-Ethanolamin dienen und Forschern ermöglichen, diese wichtige chemische Transformation effizient in ihre Synthesestrategien zu integrieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrxiv.org [chemrxiv.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Derivatisierung der Hydroxylgruppe von N-Boc-Ethanolamin: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b136270#derivatization-of-the-hydroxyl-group-of-n-boc-ethanolamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com